3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3-[2-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O3S/c24-16-6-7-19(25)20(12-16)28-21(30)14-33-23-26-8-9-29(23)17-4-1-3-15(11-17)22(31)27-13-18-5-2-10-32-18/h1-12H,13-14H2,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRCXEUXVYDSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)F)F)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Introduction of the 2,5-difluorophenyl group: This step involves the reaction of the imidazole derivative with 2,5-difluorobenzoyl chloride in the presence of a base.
Attachment of the carbamoyl group: The carbamoyl group can be introduced via the reaction of the intermediate with isocyanate.
Formation of the sulfanyl linkage: This involves the reaction of the intermediate with a thiol compound.
Attachment of the furan-2-ylmethyl group: This final step can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Sulfur-Based Reactivity (Thioether Group)
The sulfanyl (-S-) group in the thioether linkage undergoes characteristic reactions:
Key Findings :
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Oxidation to sulfone derivatives enhances stability but reduces solubility in polar solvents.
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Thioether alkylation is regioselective, favoring the less sterically hindered sulfur atom.
Amide Hydrolysis
The carbamoyl and benzamide groups undergo hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Source |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | Carboxylic acid + 2,5-difluoroaniline | |
| Basic Hydrolysis | NaOH (2M), ethanol, 80°C, 8h | Sodium carboxylate + furfurylamine |
Mechanistic Insight :
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Acidic conditions cleave the amide bond via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Basic hydrolysis proceeds through a tetrahedral intermediate stabilized by resonance.
Imidazole Ring Functionalization
The 1H-imidazole ring participates in electrophilic and nucleophilic reactions:
| Reaction Type | Reagents/Conditions | Outcomes | Source |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro group addition at C4 or |
Scientific Research Applications
3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a complex organic compound that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in pharmacology and medicinal chemistry, along with detailed case studies and data tables summarizing its properties and applications.
Pharmacological Studies
The compound has shown promise as a potential therapeutic agent due to its structural similarity to known pharmacophores. Its ability to modulate biological pathways makes it a candidate for further investigation in drug development.
Case Study: Inhibition of Protein Kinases
Research indicates that compounds with imidazole rings often exhibit inhibitory effects on protein kinases, which are crucial in various signaling pathways related to cancer and other diseases. A study demonstrated that similar compounds showed IC₅₀ values in the low micromolar range against certain kinases, suggesting that 3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide could possess comparable activity .
Antimicrobial Activity
The presence of the difluorophenyl group may enhance the compound's lipophilicity, potentially improving its ability to penetrate bacterial membranes. Preliminary tests have indicated that derivatives of this compound exhibit antimicrobial properties against various strains of bacteria.
Case Study: Antibacterial Efficacy
In vitro studies showed that related compounds inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics, highlighting the potential for developing new antimicrobial agents from this chemical scaffold .
Neuropharmacology
Given the imidazole's role in neurotransmitter modulation, there is interest in exploring this compound's effects on neurological disorders.
Case Study: Modulation of Glutamate Receptors
Research has suggested that imidazole derivatives can act as allosteric modulators of metabotropic glutamate receptors. This could pave the way for new treatments for conditions such as anxiety and depression, where glutamate signaling is disrupted .
Mechanism of Action
The mechanism of action of 3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional features of the target compound with analogous benzamide derivatives from the provided evidence:
Key Observations:
Substituent Effects on Bioactivity: Fluorine-containing groups (e.g., 2,5-difluorophenyl in the target compound vs. trifluoromethyl in flutolanil) enhance metabolic stability and binding affinity to hydrophobic enzyme pockets, a common trait in fungicides .
Heterocyclic Influence: The furan-2-ylmethyl group in the target compound contrasts with the tetrahydrofuranone in cyprofuram . While both are oxygen-containing heterocycles, the aromatic furan in the target compound may confer stronger π-π stacking interactions compared to the partially saturated furan in cyprofuram.
Molecular Weight and Solubility :
- The compound from (MW 448.58) has a higher molecular weight than flutolanil (MW 314.3) due to its cyclohexylmethyl and imidazole substituents. The target compound’s molecular weight is likely comparable to , given its similarly complex substituents, which may reduce aqueous solubility but enhance membrane permeability.
Research Findings and Functional Implications
- Agrochemical Potential: Benzamide derivatives with trifluoromethyl or halogenated aryl groups (e.g., flutolanil, cyprofuram) are established fungicides targeting succinate dehydrogenase (SDHI inhibitors) . The target compound’s 2,5-difluorophenyl group aligns with this trend, suggesting possible SDHI activity.
- Synthetic Accessibility : The sulfanyl-imidazole linkage in the target compound and the compound from may introduce synthetic challenges due to the reactivity of thiol groups, requiring protective strategies during synthesis.
Limitations and Knowledge Gaps
- The provided evidence lacks direct data on the target compound’s biological activity, toxicity, or metabolic profile.
- Structural analogs like flutolanil and cyprofuram are well-documented in pesticidal applications, but the unique furan-2-ylmethyl and imidazole groups in the target compound necessitate further empirical studies to confirm its mechanism and efficacy.
Biological Activity
The compound 3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide is a novel synthetic derivative belonging to the class of imidazole-containing compounds. Its unique structure suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 484.5 g/mol. The structure includes an imidazole ring, a furan moiety, and a difluorophenyl group, which are known to contribute to biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H18F2N4O2S2 |
| Molecular Weight | 484.5 g/mol |
| LogP | 4.127 |
| Water Solubility | LogSw = -4.22 |
| pKa (acid dissociation) | 9.15 |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of imidazole derivatives, including this compound. The mechanism of action often involves the inhibition of bacterial DNA synthesis and disruption of cell wall integrity.
-
Mechanism of Action :
- The imidazole ring can form reactive intermediates that interact with bacterial DNA, leading to strand breaks and cell death.
- The presence of electron-withdrawing groups enhances the compound's ability to penetrate bacterial membranes.
-
Case Studies :
- A study demonstrated that similar imidazole derivatives exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli in the range of 20–40 µM, indicating moderate antibacterial efficacy .
- Another investigation reported that compounds with structural similarities showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may also possess similar properties .
Cytotoxicity and Anticancer Potential
In addition to antibacterial activity, there is emerging evidence regarding the anticancer potential of imidazole derivatives:
- Cytotoxicity Assays : Preliminary cytotoxicity tests indicated that the compound could inhibit the growth of various cancer cell lines, although specific IC50 values need further exploration.
- Mechanism : The proposed mechanism involves the induction of apoptosis in cancer cells through oxidative stress pathways activated by reactive intermediates formed during metabolism.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of imidazole derivatives:
- Antimicrobial Resistance : The increasing resistance observed in common pathogens necessitates the development of novel compounds like this one, which could overcome existing resistance mechanisms .
- Structure-Activity Relationship (SAR) : Studies suggest that modifications in the substituents on the imidazole ring significantly affect potency and selectivity against various pathogens .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(furan-2-yl)methyl]benzamide?
- Answer : The compound can be synthesized via cyclization of diaryliodonium salts (e.g., dibenzo[b,d]iodol-5-ium trifluoromethanesulfonates) under optimized conditions. Key steps include:
- Reagent selection : Use trifluoromethanesulfonic acid to promote cyclization .
- Purification : Column chromatography (SiO₂, DCM:MeOH 95:5 v/v) followed by precipitation in MeOH yields pure solids .
- Validation : Confirm purity via ¹H/¹³C NMR (e.g., DMSO-d₆) and APCI-MS for molecular ion detection .
Q. How should researchers characterize the compound’s structural integrity?
- Answer : Employ a multi-technique approach:
- NMR spectroscopy : ¹H NMR (400 MHz) to verify imidazole proton environments (δ 7.8–8.2 ppm) and ¹⁹F NMR to confirm difluorophenyl substituents .
- Mass spectrometry : APCI-MS to detect the [M+H]⁺ ion (expected m/z ~550–600, depending on isotopic fluorine patterns) .
- FTIR : Analyze sulfanyl (C–S, ~650 cm⁻¹) and carbamoyl (N–H, ~3300 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates with unstable sulfanyl groups?
- Answer : Apply Design of Experiments (DoE) principles:
- Variables : Temperature (25–80°C), solvent polarity (DCM vs. THF), and stoichiometry of carbamoyl-methyl thiol precursors.
- Outcome : Higher yields (>80%) are achieved in DCM at 50°C with 1.2 equiv. of thiol reagent .
- Validation : Monitor reaction progress via TLC (silica, UV detection) and isolate intermediates via flash chromatography .
Q. What strategies resolve discrepancies in NMR data (e.g., missing TfO⁻ signals or unexpected splitting)?
- Answer : Address spectral anomalies systematically:
- Solvent effects : Switch to CDCl₃ or DMF-d₇ to enhance signal resolution for triflate counterions .
- Supplementary techniques : Use HRMS to confirm molecular formula (e.g., C₂₄H₂₀F₂N₄O₂S) and X-ray crystallography for unambiguous structural assignment .
- Data reconciliation : Compare ¹⁹F NMR shifts with literature values for difluorophenyl analogs (δ -110 to -120 ppm) .
Q. How can computational modeling predict the compound’s binding affinity for biological targets?
- Answer : Utilize molecular docking and QSAR:
- Target selection : Focus on enzymes with imidazole-binding pockets (e.g., cytochrome P450 or kinase domains).
- Software : Schrödinger Suite or AutoDock Vina for docking simulations; validate with experimental IC₅₀ data from enzymatic assays .
- Parameterization : Include solvation effects and fluorine-specific van der Waals radii for accurate predictions .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- Answer : Conduct accelerated stability studies:
- Conditions : Incubate in PBS (pH 7.4) at 37°C for 72 hours.
- Analysis : HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products; LC-MS to identify hydrolyzed fragments (e.g., free furan or imidazole derivatives) .
- Mitigation : Add antioxidants (e.g., BHT) or lyophilize for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
